Cas no 950231-30-8 (2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole)

2-(2-Chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a chlorophenyl group and a substituted 1,2,3-triazole moiety. This structure imparts potential utility in pharmaceutical and agrochemical research due to its rigid, aromatic framework and electron-rich heteroatoms, which may enhance binding affinity in target interactions. The presence of both chlorophenyl and triazole substituents suggests tunable electronic and steric properties, making it a versatile intermediate for derivatization. Its stability under standard conditions and synthetic accessibility further support its applicability in medicinal chemistry and material science. The compound’s distinct scaffold may offer advantages in the design of bioactive molecules or functional materials.
2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole structure
950231-30-8 structure
Product Name:2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
CAS No:950231-30-8
MF:C17H12ClN5O
MW:337.763081550598
CID:5430148
Update Time:2025-06-15

2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chlorophenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,3,4-oxadiazole
    • 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
    • Inchi: 1S/C17H12ClN5O/c1-11-15(19-22-23(11)12-7-3-2-4-8-12)17-21-20-16(24-17)13-9-5-6-10-14(13)18/h2-10H,1H3
    • InChI Key: MFUAIDXMBZLKTD-UHFFFAOYSA-N
    • SMILES: O1C(C2=C(C)N(C3=CC=CC=C3)N=N2)=NN=C1C1=CC=CC=C1Cl

2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole Pricemore >>

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Additional information on 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Professional Introduction to Compound with CAS No. 950231-30-8 and Product Name: 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Compound with the CAS number 950231-30-8 and the product name 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a chlorophenyl ring, a triazole moiety, and an oxadiazole ring, which collectively contribute to its unique chemical properties and biological interactions.

The chlorophenyl group in the molecular structure is a well-studied pharmacophore that has been widely explored in medicinal chemistry for its ability to modulate various biological pathways. In particular, the presence of this group can influence the compound's binding affinity to target proteins and enzymes, thereby affecting its pharmacological activity. Research has demonstrated that chlorophenyl derivatives often exhibit potent effects on enzymes such as kinases and phosphodiesterases, which are critical in numerous cellular processes.

Additionally, the triazole ring is another important structural component of this compound. Triazole derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties. The specific substitution pattern in the triazole moiety of this compound, particularly the 5-methyl-1-phenyl substitution, enhances its interaction with biological targets. This substitution pattern has been shown to improve metabolic stability and bioavailability, making it an attractive feature for drug development.

The oxadiazole ring further contributes to the complexity and functionality of this molecule. Oxadiazole derivatives are recognized for their role in various therapeutic areas, including anticancer and anti-inflammatory treatments. The incorporation of an oxadiazole ring into the molecular structure can enhance binding affinity and selectivity towards specific biological targets. This has been particularly evident in recent studies where oxadiazole-containing compounds have shown promising results in preclinical trials for the treatment of chronic diseases.

Recent advancements in computational chemistry have allowed for more detailed investigation into the interactions between this compound and biological targets. Molecular docking studies have revealed that 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole interacts strongly with several key enzymes involved in disease pathways. These interactions suggest potential therapeutic applications in conditions such as cancer and inflammatory disorders. The compound's ability to modulate these enzymatic pathways makes it a valuable candidate for further research and development.

In vitro studies have also provided valuable insights into the pharmacological properties of this compound. Initial experiments have demonstrated that it exhibits significant inhibitory effects on certain enzymes associated with cancer cell proliferation. The mechanism of action appears to involve interference with critical signaling pathways that regulate cell growth and survival. These findings are particularly exciting given the high unmet medical needs in oncology.

Furthermore, the compound's chemical stability has been thoroughly evaluated under various conditions. Stability studies indicate that it maintains its structural integrity over time when stored under controlled environments. This stability is crucial for ensuring consistent pharmacological activity throughout its shelf life. Additionally, preliminary toxicology studies have shown that it exhibits low toxicity profiles at therapeutic doses, suggesting a favorable safety profile for future clinical development.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques have been employed to optimize the synthetic route, ensuring scalability for potential industrial production. The synthesis process highlights the expertise required in medicinal chemistry to develop complex molecules like this one.

The potential applications of 2-(2-chlorophenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole extend beyond oncology into other therapeutic areas such as neurology and immunology. Preliminary research suggests that it may have neuroprotective properties by modulating neurotransmitter systems involved in cognitive function. Additionally, its anti-inflammatory effects make it a promising candidate for treating autoimmune diseases.

As research continues to uncover new biological activities of heterocyclic compounds like this one, the pharmaceutical industry is poised for further innovation. The integration of computational modeling with experimental validation has accelerated the discovery process significantly. This compound exemplifies how targeted molecular design can lead to novel therapeutics with significant clinical implications.

In conclusion,950231-30-8 represents a structurally sophisticated molecule with multiple functional groups contributing to its unique pharmacological profile. Its potential applications in treating serious diseases underscore its importance as a lead compound for further development. As scientific understanding advances,this type of compound will continue to play a crucial role in shaping future therapeutic strategies across multiple medical disciplines.

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